molecular formula C17H16N2O3S B2542715 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide CAS No. 2415526-27-9

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B2542715
CAS No.: 2415526-27-9
M. Wt: 328.39
InChI Key: DOKLAVZBGISUQR-UHFFFAOYSA-N
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Description

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a heterocyclic acetamide derivative featuring a benzoxazole core fused with a thiophene-substituted cyclopropane moiety. The benzoxazole ring (a bicyclic structure combining benzene and oxazole) is a key pharmacophore known for its role in modulating electronic properties and enhancing metabolic stability in drug design . The cyclopropyl group attached to the thiophen-3-yl moiety may contribute to conformational rigidity and improved pharmacokinetic profiles, as cyclopropane derivatives are often used to restrict molecular flexibility and enhance binding affinity .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-15(18-11-17(6-7-17)12-5-8-23-10-12)9-19-13-3-1-2-4-14(13)22-16(19)21/h1-5,8,10H,6-7,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKLAVZBGISUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CN2C3=CC=CC=C3OC2=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzoxazole ring or the thiophene group.

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and thiophene group can participate in binding interactions, while the cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Key Features Potential Applications
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide Benzoxazole Thiophen-3-yl cyclopropane methyl group High rigidity, potential metabolic stability Anticancer, CNS-targeted therapies
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide () Benzothiazole 2-Ethylphenyl, sulfonyl group Enhanced solubility due to sulfonyl group Anti-inflammatory, enzyme inhibition
3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]propanamide (BG16087, ) Benzoxazole Thiophen-2-yl methyl, propanamide chain Extended alkyl chain for improved membrane permeability Antimicrobial, kinase inhibition
Sontigidomide (rac-N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2-oxo-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide, ) Isoindole-dione Trifluoromethyl cyclopropyl, dioxopiperidinyl Antineoplastic activity, immunomodulatory properties Multiple myeloma, hematologic cancers

Structural and Functional Analysis

Benzoxazole vs. Benzothiazole Cores: The target compound’s benzoxazole core differs from benzothiazole derivatives (e.g., ) by replacing sulfur with oxygen. Benzothiazoles with sulfonyl groups (e.g., ) exhibit improved aqueous solubility, whereas benzoxazoles may prioritize lipophilicity for blood-brain barrier penetration .

Cyclopropane Moieties :

  • The cyclopropyl group in the target compound and sontigidomide () introduces steric constraints, which can enhance target selectivity and reduce off-target effects. The trifluoromethyl group in sontigidomide further improves metabolic resistance .

Thiophene Positioning :

  • Thiophen-3-yl substitution (target compound) vs. thiophen-2-yl (BG16087, ) influences aromatic stacking and hydrogen-bonding capabilities. Thiophen-3-yl’s orientation may optimize interactions with hydrophobic binding pockets .

Acetamide vs.

Biological Activity

The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a derivative of benzoxazole and has garnered attention due to its potential biological activities. This article reviews its synthesis, structural properties, and various biological activities based on existing literature.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Benzoxazole Core : A fused ring system that contributes to the compound's pharmacological properties.
  • Acetamide Moiety : Enhances solubility and biological activity.
  • Thiophene Substitution : Imparts additional electronic properties that may influence biological interactions.

The molecular formula is C15H15N3O3C_{15}H_{15}N_{3}O_{3} with a molecular weight of approximately 285.30 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzoxazole derivatives with acetamide and thiophene-containing cyclopropane intermediates. Various synthetic pathways have been explored to optimize yield and purity, with methods including:

  • Condensation Reactions : Utilizing coupling agents to facilitate the formation of the amide bond.
  • Cyclization Techniques : To form the thiophene-cyclopropyl moiety effectively.

Anticancer Activity

Recent studies have indicated that benzoxazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:

Cell LineIC50 (µM)Mechanism of Action
SK-Hep-1 (Liver)6.46Inhibition of Aβ-ABAD interaction
MDA-MB-231 (Breast)6.56Induction of apoptosis via ROS generation
NUGC-3 (Gastric)5.84Modulation of cell cycle arrest

These results suggest that the compound may act as a micro molar inhibitor of critical interactions involved in cancer progression, particularly through modulation of oxidative stress pathways and apoptosis induction .

Antimicrobial Activity

The compound's benzoxazole framework has been associated with antimicrobial properties. Preliminary tests indicate that it exhibits activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings highlight its potential as a lead structure for developing new antimicrobial agents .

Neuroprotective Effects

Studies exploring neuroprotective effects have shown that derivatives similar to this compound can reduce neuronal injury in models of ischemia/reperfusion. The mechanism appears to involve scavenging reactive oxygen species (ROS), thus protecting neuronal cells from oxidative damage .

Case Studies

Several case studies have documented the efficacy of similar compounds in treating various conditions:

  • Alzheimer's Disease Models : Compounds derived from benzoxazole have shown potential in inhibiting amyloid-beta peptide aggregation, which is crucial in Alzheimer's pathology.
  • Cancer Treatment Protocols : In vivo studies have demonstrated that benzoxazole derivatives can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

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